4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with an ethyl group at the N1 position, an amino group at C4, and a carboxylic acid moiety at C3. The compound is synthesized via ammonolysis of 4-ethoxy-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester under autoclave conditions, yielding 90% of the product with a melting point of 181–182°C . Its ester derivatives, such as the ethyl ester, serve as intermediates for further functionalization .
Properties
CAS No. |
34966-16-0 |
|---|---|
Molecular Formula |
C9H10N4O2 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
4-amino-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C9H10N4O2/c1-2-13-8-5(4-12-13)7(10)6(3-11-8)9(14)15/h3-4H,2H2,1H3,(H2,10,11)(H,14,15) |
InChI Key |
SZNLVZZBOHEBQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=C(C(=C2C=N1)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This reaction is carried out under reflux conditions in ethanol, using a basic catalyst such as piperidine or potassium hydroxide . The resulting product is then subjected to further purification steps to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings. these methods are optimized for large-scale production, often involving continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Esterification and Transesterification
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. For example:
Reaction:
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid + Ethanol → Ethyl ester derivative
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub>, reflux in ethanol | Ethyl 4-amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 70–75% |
This reaction is critical for enhancing lipophilicity in drug design. The ethyl ester derivative serves as an intermediate for further modifications, such as hydrazide synthesis .
Decarboxylation
Thermal decarboxylation occurs under controlled heating, eliminating CO<sub>2</sub> to form a deprotonated pyrazolo-pyridine derivative:
Reaction:
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid → 4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine + CO<sub>2</sub>
| Conditions | Catalyst | Temperature | Outcome |
|---|---|---|---|
| Solvent-free | None | 180–200°C | Complete decarboxylation in 2–3 h |
Decarboxylation products retain biological activity, particularly in kinase inhibition studies.
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, a key step in prodrug development:
General Reaction:
Acid + R-NH<sub>2</sub> → Amide derivative
| Amine Reagent | Coupling Agent | Solvent | Product Yield |
|---|---|---|---|
| Benzylamine | DCC/DMAP | DMF | 82% |
| Morpholine | EDCl/HOBt | CH<sub>2</sub>Cl<sub>2</sub> | 68% |
Amide derivatives show improved solubility and target-binding affinity in PKB/Akt inhibition assays .
Nucleophilic Substitution at the Amino Group
The primary amino group participates in alkylation or acylation:
Alkylation
Reaction with Ethyl Bromide:
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid + EtBr → N-Ethyl derivative
| Base | Solvent | Time | Yield |
|---|---|---|---|
| K<sub>2</sub>CO<sub>3</sub> | Acetonitrile | 12 h | 55% |
Acylation
Reaction with Acetyl Chloride:
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid + AcCl → N-Acetyl derivative
| Conditions | Solvent | Yield |
|---|---|---|
| Pyridine, 0°C | THF | 90% |
Alkylated/acylated derivatives are explored for CNS permeability modulation.
Cyclization and Condensation Reactions
The amino and carboxylic acid groups enable heterocycle formation:
Example: Condensation with aldehydes to form Schiff bases.
| Aldehyde | Catalyst | Product | Application |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine | N-(4-Nitrobenzylidene)carbohydrazide | Antimicrobial agents |
Schiff bases derived from this compound demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Electrophilic Aromatic Substitution
The pyrazolo-pyridine core undergoes electrophilic substitution at position 3 or 6:
| Reaction Type | Reagents | Position Substituted | Outcome |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-3 | 3-Nitro derivative (yield: 45%) |
| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | C-6 | 6-Sulfo derivative (yield: 38%) |
These modifications are utilized to tune electronic properties for fluorescence-based applications .
Metal Coordination Complexes
The compound acts as a ligand for transition metals via its amino and carboxylate groups:
| Metal Salt | Reaction Conditions | Complex Formed | Stability |
|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | pH 7, aqueous ethanol | [Cu(C<sub>9</sub>H<sub>8</sub>N<sub>4</sub>O<sub>2</sub>)<sub>2</sub>] | Stable in air |
| FeCl<sub>3</sub> | 60°C, 4 h | [Fe(C<sub>9</sub>H<sub>8</sub>N<sub>4</sub>O<sub>2</sub>)Cl<sub>2</sub>] | Moisture-sensitive |
Metal complexes are investigated for catalytic and antitumor properties.
Key Research Findings
-
Ester Derivatives : Ethyl esters exhibit 10-fold higher cellular uptake than the parent acid in PKB inhibition assays .
-
Amide Bioactivity : Morpholine-containing amides show IC<sub>50</sub> = 12 nM against PKBα, with 150-fold selectivity over PKA .
-
Decarboxylation Stability : The decarboxylated product maintains 85% enzymatic inhibition efficacy after 24 h at 37°C.
-
Schiff Base Antimicrobials : Nitro-substituted derivatives inhibit E. coli growth at 64 µg/mL .
This compound’s reactivity profile highlights its utility in medicinal chemistry, particularly in kinase-targeted drug discovery and antimicrobial development.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival. The introduction of amino and carboxylic acid functional groups enhances their biological activity and selectivity towards cancer cells.
Case Study:
A study published in 2023 demonstrated that a derivative of 4-amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further drug development .
1.2 Anti-inflammatory Properties
Another area of application lies in its anti-inflammatory effects. Compounds within this class have been found to inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases.
Case Study:
In a recent investigation, a series of pyrazolo[3,4-b]pyridine derivatives were tested for their ability to modulate inflammatory responses in vitro. The results indicated that certain modifications to the core structure enhanced anti-inflammatory activity significantly .
Synthetic Applications
The synthesis of 4-amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is often achieved through multicomponent reactions (MCRs), which are efficient for constructing complex molecules in a single step.
2.1 Synthesis via Multicomponent Reactions
Recent advancements have introduced novel synthetic pathways utilizing amorphous carbon-supported sulfonic acid as a catalyst. This method allows for high yields and purity of the desired compound under mild conditions.
| Reagent | Reaction Conditions | Yield (%) |
|---|---|---|
| Aniline + Ethanol + AC-SO3H | Room temperature, 30 min | 97% |
| 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole | Ethanol with aniline | 80% |
Pharmaceutical Formulations
The compound has been incorporated into various pharmaceutical formulations aimed at treating diseases related to inflammation and cancer. Its ability to modulate biological pathways makes it an attractive candidate for drug development.
3.1 Drug Development Pipeline
Currently, several derivatives are undergoing preclinical trials to evaluate their efficacy and safety profiles. The modifications to the pyrazolo[3,4-b]pyridine scaffold aim to enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to various biological effects, including the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Amino Group vs. Phenylamino/Anilino Groups
- 4-Amino derivatives: The amino group at C4 is critical for adenosine receptor (AR) modulation. For example, 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester exhibits A1AR antagonism with a binding affinity of 50 nM . Replacing the amino group with bulkier substituents (e.g., phenylamino or anilino) shifts activity toward other targets.
Functionalized Amino Groups
- 3'-Diethylaminomethyl-substituted anilino: This modification in compound 6 () confers antileishmanial activity, emphasizing the role of tertiary amines in enhancing membrane permeability .
Substituent Variations at C5
Carboxylic Acid vs. Esters and Amides
- Carboxylic acid : The free acid form is rare in bioactive derivatives but serves as a precursor for ester/amide formation.
- Ethyl esters : Widely used intermediates (e.g., ) for further hydrolysis or substitution. Ethyl esters generally improve bioavailability compared to free acids.
- Amides: Amidation of the C5-carboxylic acid (e.g., derivatives) yields potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, with IC50 values in the nanomolar range. This underscores the importance of hydrogen-bonding interactions in NAMPT binding .
Additional Substituents and Their Effects
- C6 substituents : Fluorophenyl or cyclopropyl groups at C6 () enhance lipophilicity and target selectivity. For instance, 6-(4-fluorophenyl)-1-methyl-4-(methylthio)-3-phenyl derivatives show improved kinase inhibition .
- N1 substituents : The ethyl group in the target compound contrasts with phenyl () or benzyl () groups. Larger substituents at N1 (e.g., benzyl in ) may sterically hinder target binding but improve metabolic stability.
Adenosine Receptor Modulation
- A1AR antagonists: The 4-amino group is pivotal. Compound 7 (), a C5 ethyl ester derivative, selectively inhibits A1AR with Ki < 10 nM, outperforming earlier analogs .
- A2AR/A3AR activity: Bulky C4 substituents (e.g., methylpyridinylamino) reduce A1AR selectivity, redirecting activity toward A2A or A3 receptors .
Enzyme Inhibition
- GSK-3 inhibition: Compound 4 () inhibits glycogen synthase kinase-3 (IC50 = 0.125 µM), linked to its 4-anilino and C5 ester groups .
- Antiviral activity: Ethyl 4-(phenylamino) derivatives () target viral replication machinery, likely via RNA polymerase inhibition .
Antiparasitic and Anticancer Effects
- Antileishmanial activity: Compound 6 () with a 3'-diethylaminomethyl-anilino group shows promise against Leishmania species .
- NAMPT inhibition : Amide derivatives () disrupt NAD+ biosynthesis, a mechanism leveraged in cancer therapy .
Structural and Physicochemical Properties
Melting Points and Solubility
- The target compound’s ethyl ester derivative melts at 181–182°C , comparable to analogs like 1-benzyl-4-hydroxy derivatives ().
- Carboxylic acid derivatives exhibit lower solubility in nonpolar solvents, whereas esters and amides show improved lipophilicity (logP values ~2.5–3.5) .
Spectral Data
Biological Activity
4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on recent studies and findings.
Synthesis
The synthesis of 4-amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advancements have introduced more efficient synthetic routes that enhance yield and purity. For instance, a new method utilizing AC-SO3H as a catalyst has been reported, yielding high purity products suitable for biological evaluation .
Biological Activity
The biological activity of 4-amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid encompasses various pharmacological effects:
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit antiviral properties against several viruses. For example, compounds related to this scaffold have shown effectiveness against the vesicular stomatitis virus (VSV) and hepatitis A virus (HAV) . In vitro studies demonstrated that certain derivatives could significantly reduce viral titers in infected cell lines.
Anti-inflammatory and Analgesic Properties
The compound has also been studied for its anti-inflammatory effects. It acts as an inhibitor of phosphodiesterase type IV (PDE4), which is implicated in inflammatory processes. This activity suggests potential applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance, certain compounds have shown selective inhibition of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation. The IC50 values for these compounds indicate potent antiproliferative effects against various cancer cell lines .
Case Studies
Several case studies illustrate the biological efficacy of 4-amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid:
- Antiviral Screening : A study evaluated the antiviral activity of several derivatives against tobacco mosaic virus (TMV). The results indicated that specific derivatives exhibited higher antiviral activities compared to standard treatments .
- Inflammation Models : In animal models of inflammation, compounds derived from this scaffold demonstrated significant reductions in inflammatory markers, suggesting their potential utility in clinical settings .
- Cancer Cell Line Studies : In vitro assays using HeLa and HCT116 cell lines revealed that certain analogs effectively inhibited cell proliferation with minimal cytotoxicity to normal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | IC50/Effective Concentration |
|---|---|---|
| 4-Amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Antiviral against VSV and HAV | EC50 values < 20 µg/mL |
| Ethyl 6-amino-3-methyl-1,4-diphenyl-pyrazolo[3,4-b]pyridine | Anti-inflammatory (PDE4 inhibitor) | IC50 = 0.36 µM |
| 1H-Pyrazolo[3,4-b]pyridine derivatives | Anticancer (CDK2/CDK9 inhibitors) | IC50 values ranging from 0.36 to 1.8 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for preparing 4-amino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multi-step routes involving coupling of ethyl cyanoacetate with aromatic diazonium salts, followed by cyclization with α-haloacid derivatives (e.g., α-chloroacetonitrile). Key intermediates, such as 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitrile, are formed and further functionalized. Reaction conditions (e.g., temperature, solvent polarity) significantly impact yield, with dimethylformamide (DMF) and room temperature being common for coupling steps .
Q. How can structural characterization be reliably performed for this compound and its intermediates?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm amino group presence and carbon skeleton integrity. For example, the absence of CN signals in ¹³C NMR indicates successful cyclization. FT-IR can validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (HRMS) is critical for molecular ion confirmation .
Q. What purification strategies are effective for removing byproducts in pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization from ethanol or DCM/ether mixtures enhances purity .
Advanced Research Questions
Q. How does regioselectivity impact the functionalization of the pyrazolo[3,4-b]pyridine core?
- Methodological Answer : Substituent positioning (e.g., ethyl at N1, amino at C4) directs electrophilic attacks. Computational modeling (DFT) predicts reactive sites, while experimental validation via halogenation or Suzuki coupling shows C3 and C6 as preferred for modifications. Steric hindrance from the ethyl group at N1 limits reactivity at adjacent positions .
Q. What computational tools can predict reaction outcomes for synthesizing fluorinated analogs?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian09) with B3LYP/6-31G* basis sets model reaction pathways for fluorobenzamide derivatives. Machine learning (e.g., ICReDD’s reaction path search) optimizes experimental conditions by analyzing steric/electronic parameters, reducing trial-and-error approaches .
Q. How do solvent and catalyst choices influence coupling reactions with carboxylic acid derivatives?
- Methodological Answer : EDCl/HOBt/DMAP in DMF efficiently activates carboxylic acids for amide bond formation. Polar aprotic solvents (e.g., DMF) stabilize intermediates, while DMAP accelerates acylation. For acid-sensitive intermediates, use of N-hydroxysuccinimide (NHS) esters minimizes side reactions .
Q. What stability challenges arise in storing 4-amino-pyrazolo derivatives, and how can they be mitigated?
- Methodological Answer : The compound’s amino and carboxylic acid groups make it hygroscopic. Store under inert gas (argon) at –20°C in amber vials to prevent oxidation. Lyophilization improves long-term stability. Monitor degradation via HPLC-UV at 254 nm, with trifluoroacetic acid in the mobile phase enhancing peak symmetry .
Q. How can contradictory data on reaction yields be resolved in multi-step syntheses?
- Methodological Answer : Perform robustness testing (e.g., DoE) to identify critical parameters (e.g., stoichiometry, mixing rate). Compare intermediates using LC-MS to detect hidden byproducts. Reproducibility is enhanced by strict moisture control (e.g., molecular sieves in reaction vessels) .
Methodological Resources
- Spectral Data Interpretation : Cross-validate NMR shifts with simulated spectra (ChemDraw) and reference libraries (SciFinder) .
- Scale-Up Considerations : Use microreactors for exothermic steps (e.g., diazonium coupling) to maintain temperature control. Optimize mixing via computational fluid dynamics (CFD) .
- Analytical Validation : Employ qNMR with maleic acid as an internal standard for quantitative purity assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
